molecular formula C5H6O2 B122968 4-Pentynoic acid CAS No. 6089-09-4

4-Pentynoic acid

Cat. No.: B122968
CAS No.: 6089-09-4
M. Wt: 98.10 g/mol
InChI Key: MLBYLEUJXUBIJJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Pentynoic acid can interact with various biomolecules in biochemical reactions. For instance, it can react with 1-bromo-1-alkynes in the presence of a palladium catalyst to yield biologically active ynenol lactones . These lactones could potentially interact with various enzymes and proteins, altering their function and potentially influencing biochemical pathways.

Cellular Effects

The effects of this compound on cells are not well-studied. It is known that the compound can influence cellular metabolism. For instance, it has been found to increase liver tyrosine levels . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo reactions to form other biologically active compounds. For example, it can undergo copper-catalyzed intramolecular cyclizations to form enol lactones . These lactones could potentially bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its ability to form other compounds. For instance, it can form enol lactones through copper-catalyzed intramolecular cyclizations . These lactones could potentially interact with various enzymes or cofactors, affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentynoic acid can be synthesized through several methods. One common approach involves the copper-catalyzed intramolecular cyclization of this compound to form enol lactones . Another method includes the reaction of 1-bromo-1-alkynes with a palladium catalyst to yield biologically active ynenol lactones .

Industrial Production Methods: Industrial production of this compound typically involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the action of a catalyst to obtain 4-pentynoic ester. The ester is then hydrolyzed, acidified, layered, and rectified in an alkali liquor to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Pentynoic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

    Copper Catalysts: Used in cyclization reactions.

    Palladium Catalysts: Employed in substitution reactions with 1-bromo-1-alkynes.

Major Products:

    Enol Lactones: Formed through copper-catalyzed cyclization.

    Ynenol Lactones: Produced via palladium-catalyzed substitution reactions.

Comparison with Similar Compounds

Uniqueness of 4-Pentynoic Acid: this compound is unique due to its terminal alkyne group, which imparts distinct reactivity compared to other similar compounds. This allows for the formation of specific biologically active lactones and other derivatives that are not easily accessible through other compounds .

Properties

IUPAC Name

pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBYLEUJXUBIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209730
Record name 4-Pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6089-09-4
Record name 4-Pentynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6089-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentynoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentynoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pent-4-ynoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-pentynoic acid?

A1: The molecular formula of this compound is C5H6O2, and its molecular weight is 98.10 g/mol.

Q2: How is this compound typically characterized?

A2: this compound and its derivatives are commonly characterized using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). [, , ] These techniques provide information about the structure, purity, and presence of specific functional groups.

Q3: Is this compound stable under various conditions?

A3: While this compound is generally considered stable, its stability can be influenced by factors like temperature, pH, and the presence of catalysts. For instance, in the presence of copper(I) catalysts in aqueous media, this compound derivatives can undergo intramolecular cyclization to form enol lactones. []

Q4: What are the notable catalytic applications of this compound and its derivatives?

A4: this compound can act as a building block in “click chemistry”, specifically copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. [, , ] This reaction is widely used to conjugate molecules, build complex structures, and modify surfaces. []

Q5: How does the structure of this compound lend itself to its catalytic applications?

A5: The terminal alkyne group in this compound is the key reactive site for CuAAC reactions. This allows for efficient and selective coupling with azide-containing molecules under mild conditions, making it a valuable tool in various fields like materials science and chemical biology. [, , ]

Q6: Have computational methods been applied to study this compound and its derivatives?

A6: While computational studies specifically focusing on this compound are limited within the provided articles, researchers have used computational approaches to investigate the properties and reactivity of similar alkyne-containing compounds. These studies often involve molecular modeling, quantum chemical calculations, and quantitative structure-activity relationship (QSAR) analyses to predict and explain experimental observations.

Q7: How do structural modifications of this compound impact its biological activity?

A7: Structural analogs of valproic acid (VPA), a drug with known teratogenic effects, have been synthesized by modifying the this compound scaffold. Studies on these VPA analogs revealed a strong correlation between the structure and teratogenic potency. [, , ] For instance, the presence of a terminal alkyne, specific stereochemistry, and chain length significantly influence the teratogenic effects of these compounds. [, ]

Q8: Are there specific formulation strategies for this compound derivatives?

A8: Formulation strategies for this compound derivatives depend on the specific application. For example, in drug delivery systems, researchers have developed this compound-modified polymers that self-assemble into micelles for controlled drug release. [] These micelles are designed to improve drug solubility, stability, and target delivery to specific cells.

Q9: What are the biological applications of this compound derivatives?

A9: this compound derivatives have been studied for their potential as antitumor agents. One study investigated a this compound derivative, 2-hexyl-4-pentynoic acid (HPTA), as a potential radiosensitizer for breast cancer treatment. [] HPTA was found to enhance the effectiveness of radiotherapy in various breast cancer cell models by inhibiting DNA repair pathways.

Q10: Are there in vivo studies investigating the efficacy of this compound derivatives?

A10: Yes, in vivo studies have been conducted on certain this compound derivatives. For example, the radiosensitizing effect of HPTA was evaluated in a rat model of breast cancer, demonstrating its potential for in vivo applications. []

Q11: What are some examples of cross-disciplinary applications of this compound and its derivatives?

A11: this compound bridges organic chemistry and materials science. Its use in synthesizing well-defined polyethylene-based graft terpolymers exemplifies this connection. These polymers, created through a combination of controlled polymerization techniques and "click" chemistry, hold potential for diverse applications in materials science. []

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